molecular formula C14H9FN2O B250188 N-(3-cyanophenyl)-2-fluorobenzamide

N-(3-cyanophenyl)-2-fluorobenzamide

Katalognummer: B250188
Molekulargewicht: 240.23 g/mol
InChI-Schlüssel: FAWNNBNAYWSVGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanophenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(3-cyanophenyl)-2-fluorobenzamide works by selectively inhibiting BTK, which is a key regulator of B-cell signaling. BTK is involved in the activation of various downstream pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In addition to inducing apoptosis, this compound has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-cyanophenyl)-2-fluorobenzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain formulations.

Zukünftige Richtungen

There are several potential future directions for the development of N-(3-cyanophenyl)-2-fluorobenzamide. One area of interest is the use of this compound in combination with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Another area of interest is the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis, where BTK is also involved in the pathogenesis of the disease. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, is an area of active research.

Synthesemethoden

The synthesis of N-(3-cyanophenyl)-2-fluorobenzamide involves several steps, including the coupling of 3-cyanophenylboronic acid with 2-fluorobenzoyl chloride, followed by reduction and purification. The final product is a white crystalline solid with a molecular weight of 363.34 g/mol.

Wissenschaftliche Forschungsanwendungen

N-(3-cyanophenyl)-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, this compound was shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in CLL and NHL cells. Another study published in the journal Cancer Research demonstrated that this compound inhibits the growth and survival of diffuse large B-cell lymphoma (DLBCL) cells both in vitro and in vivo.

Eigenschaften

IUPAC Name

N-(3-cyanophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNNBNAYWSVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709647-30-3
Record name N-(3-cyanophenyl)-2-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.